The provided papers highlight the incorporation of 4-(hexane-1-sulfonyl)aniline into larger molecules through various chemical reactions. Notably, it plays a crucial role in the development of benzoylsulfonamide-based Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. [, ] In this context, 4-(hexane-1-sulfonyl)aniline likely undergoes reactions involving its aniline nitrogen, such as acylation with a substituted benzoyl chloride derivative. This leads to the formation of a benzoylsulfonamide core, a common pharmacophore in PTP1B inhibitors.
While the papers do not discuss the mechanism of action of 4-(hexane-1-sulfonyl)aniline itself, they shed light on the mechanism of action of its derivatives, particularly in the context of PTP1B inhibition. [, ] PTP1B plays a critical role in regulating insulin and leptin signaling pathways. [] Benzoylsulfonamide-based inhibitors containing 4-(hexane-1-sulfonyl)aniline are proposed to exert their anti-diabetic and anti-obesity effects by binding to the allosteric site of PTP1B. This binding interferes with the enzyme's activity, thereby enhancing insulin and leptin sensitivity.
The primary application of 4-(hexane-1-sulfonyl)aniline, as evident from the provided papers, lies in the field of medicinal chemistry, specifically in the development of novel anti-diabetic and anti-obesity agents. [, ] One example is the compound 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzamide (KY-226), which incorporates 4-(hexane-1-sulfonyl)aniline as a key structural element. [, ] KY-226 exhibits potent and selective inhibition against PTP1B, leading to improved insulin and leptin sensitivity. Studies in mice models have shown that KY-226 effectively reduces plasma glucose levels, improves glucose tolerance, and reduces body weight gain, highlighting its potential as a therapeutic agent for metabolic disorders.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2